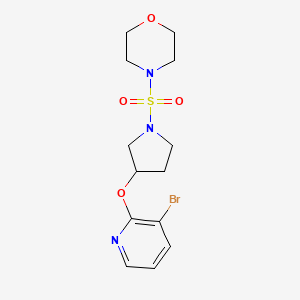
3,4-ジアミノ-N-(2-クロロフェニル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C₁₂H₁₂ClN₃O₂S It is a sulfonamide derivative, characterized by the presence of amino groups at the 3 and 4 positions of the benzene ring, and a chlorophenyl group attached to the nitrogen atom of the sulfonamide group
科学的研究の応用
3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the production of dyes, pigments, and other chemical intermediates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-chloronitrobenzene, undergoes nitration to introduce nitro groups at the 3 and 4 positions.
Reduction: The dinitro compound is then reduced to form the corresponding diamine.
Sulfonation: The diamine is reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, to form the sulfonamide derivative.
Industrial Production Methods
In an industrial setting, the production of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydroxide or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
作用機序
The mechanism of action of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the amino groups may participate in hydrogen bonding and other interactions with molecular targets.
類似化合物との比較
Similar Compounds
- 3,4-diamino-N-(4-chlorophenyl)benzenesulfonamide
- 3,4-diamino-N-(2-bromophenyl)benzenesulfonamide
- 3,4-diamino-N-(2-methylphenyl)benzenesulfonamide
Uniqueness
3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of two amino groups also provides multiple sites for chemical modification, enhancing its versatility in various applications.
特性
IUPAC Name |
3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c13-9-3-1-2-4-12(9)16-19(17,18)8-5-6-10(14)11(15)7-8/h1-7,16H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGHWVVQPRDCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{6-Chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2566326.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2566330.png)

![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2566334.png)
![2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2566336.png)

![(1H-benzo[d]imidazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2566340.png)


![N-(benzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2566344.png)
![2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide](/img/structure/B2566346.png)
